Tembamide
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tembamide typically involves a multi-catalytic route. One of the most efficient methods starts with 4-anisaldehyde, which undergoes a concurrent biocatalytic cascade to form (S)-4-methoxymandelonitrile benzoate. This intermediate is then converted to (S)-tembamide through a hydrogenation reaction catalyzed by Raney Nickel. The reaction conditions, such as the nature of the catalyst, reaction temperature, and hydrogen pressure, are optimized to achieve high chemoselectivity and enantioretention .
Industrial Production Methods
Industrial production of this compound can be achieved through a one-pot combination of enzyme and palladium nanoparticle catalysis. This method integrates several chemical transformations into a single process, offering practical and ecological advantages. The process involves the asymmetric reduction of 2-azido ketones followed by hydrogenation, resulting in high yields and excellent optical purity .
Chemical Reactions Analysis
Types of Reactions
Tembamide undergoes various chemical reactions, including:
Hydrogenation: The nitrile moiety is reduced to an amine using hydrogenation catalyzed by Raney Nickel.
Hydrocyanation: This reaction involves the addition of hydrogen cyanide to form cyanohydrins, which are intermediates in the synthesis of this compound.
Transesterification: This reaction is used to convert esters into other esters, facilitating the synthesis of intermediates.
Common Reagents and Conditions
Raney Nickel: Used as a catalyst in hydrogenation reactions.
Hydroxynitrile Lyase and Lipase: Enzymes used in the biocatalytic cascade for the initial steps of synthesis.
Major Products
The major product of these reactions is (S)-tembamide, which is obtained with high enantiomeric excess and purity .
Scientific Research Applications
Tembamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of tembamide involves its interaction with specific molecular targets and pathways. For instance, this compound has been shown to exhibit anti-HIV-1 activity by targeting viral replication processes . The exact molecular targets and pathways are still under investigation, but its enantiopure form plays a crucial role in its biological activity.
Comparison with Similar Compounds
Tembamide is often compared with other β-amino alcohol derivatives due to its unique properties:
Aegeline: Another β-amino alcohol with similar synthetic routes but different biological activities.
This compound stands out due to its high enantiomeric excess and the efficiency of its synthetic routes, making it a valuable compound in various fields .
Properties
IUPAC Name |
N-[2-hydroxy-2-(4-methoxyphenyl)ethyl]benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3/c1-20-14-9-7-12(8-10-14)15(18)11-17-16(19)13-5-3-2-4-6-13/h2-10,15,18H,11H2,1H3,(H,17,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NICURWGAEFHESQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(CNC(=O)C2=CC=CC=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10934640 | |
Record name | N-[2-Hydroxy-2-(4-methoxyphenyl)ethyl]benzenecarboximidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10934640 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | (±)-Tembamide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0030639 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
15298-28-9, 50802-66-9 | |
Record name | N-[2-Hydroxy-2-(4-methoxyphenyl)ethyl]benzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=15298-28-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzamide, N-(2-hydroxy-2-(4-methoxyphenyl)ethyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015298289 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | TEMBAMIDE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=114783 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-[2-Hydroxy-2-(4-methoxyphenyl)ethyl]benzenecarboximidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10934640 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (±)-Tembamide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0030639 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
156 - 157 °C | |
Record name | (±)-Tembamide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0030639 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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